

Dose-limiting toxicities of Me-344 observed in clinical trials

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Compound of Interest

Compound Name: Me-344

Cat. No.: B10768471

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Technical Support Center: ME-344 Clinical Development

This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities (DLTs) of **ME-344** observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities of **ME-344** from single-agent clinical trials?

In a Phase 1, open-label, dose-escalation study involving patients with refractory solid tumors, five dose-limiting toxicities were reported. The maximum tolerated dose (MTD) was determined to be 10 mg/kg administered weekly.^[1] The observed DLTs were:

- Grade 3 Neuropathy: Four patients experienced this toxicity, with two cases at the 15 mg/kg dose level and two at the 20 mg/kg dose level.^[1]
- Grade 3 Acute Myocardial Infarction: One patient experienced this event at the 10 mg/kg dose level.^[1]

It is noted that the dose-limiting neuropathy was not observed at the MTD of 10 mg/kg.^[1] Other common, non-dose-limiting adverse events included nausea, dizziness, and fatigue.^[1]

Troubleshooting Guide

Q2: We are observing unexpected toxicities in our preclinical models with an isoflavone derivative similar to **ME-344**. What were the key parameters of the Phase 1 clinical trial protocol for **ME-344**?

Understanding the clinical trial design can help contextualize preclinical findings. The first-in-human Phase 1 study of **ME-344** was an open-label, dose-escalation trial to evaluate the safety, tolerability, pharmacokinetic profile, and preliminary antitumor activity.^[1]

Experimental Protocol: Phase 1 Study in Refractory Solid Tumors^{[1][2]}

- Study Design: 3 + 3 dose escalation design.^[1]
- Patient Population: Patients with refractory solid tumors.^[1] A total of 30 patients were enrolled.^[1]
- Dose Escalation Cohorts: The study included six dose levels ranging from 1.25 mg/kg to 20 mg/kg.^[3]
- Drug Administration: **ME-344** was administered as an intravenous (IV) infusion.^[1]
- Dosing Schedule:
 - Cycle 1 (28 days): Weekly infusions on days 1, 8, and 15.^[1]
 - Subsequent Cycles: Weekly infusions continued for patients demonstrating clinical benefit.^[2]
- Primary Outcome: Determination of dose-limiting toxicities during the first 28-day cycle.^[2]
- Toxicity Evaluation: Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.^[1]

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities of **ME-344** in the Phase 1 Single-Agent Trial

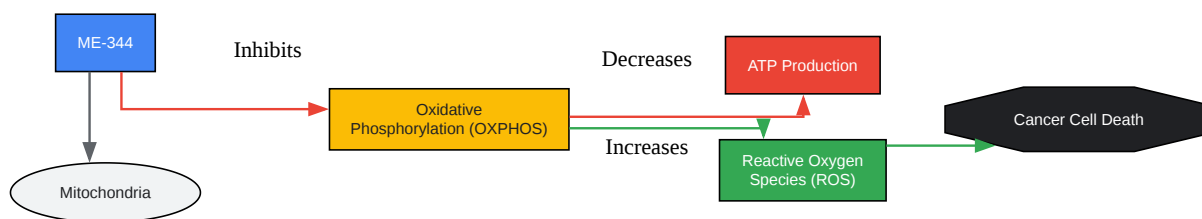
Dose Level	Dose-Limiting Toxicity (Grade 3)	Number of Patients
10 mg/kg	Acute Myocardial Infarction	1
15 mg/kg	Neuropathy	2
20 mg/kg	Neuropathy	2

Source:[1]

Signaling Pathway

Q3: What is the proposed mechanism of action for **ME-344** that may underlie its efficacy and toxicity profile?

ME-344 is a second-generation isoflavone that functions as a mitochondrial inhibitor.[3] Its cytotoxic effects are primarily driven by the disruption of mitochondrial bioenergetics.[3] The drug targets mitochondrial oxidative phosphorylation (OXPHOS), leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce cancer cell death.[3][4]



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Caption: Proposed mechanism of action for **ME-344**.

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References

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- 2. ClinicalTrials.gov [clinicaltrials.gov]
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